molecular formula C16H16F3N3O4 B2442578 4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2287283-90-1

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No. B2442578
CAS RN: 2287283-90-1
M. Wt: 371.316
InChI Key: BJSHRSXVOWFKET-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar functional groups are often synthesized through methods such as nucleophilic substitution, condensation reactions, or radical reactions .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of the carboxylic acid group would make the compound acidic, and the trifluoromethyl group could increase the compound’s stability and lipophilicity .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar functional groups can undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification reactions, and the amine group can participate in reactions with acids or with carbonyl compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many carboxylic acids are corrosive, and compounds containing fluorine can sometimes be toxic or reactive .

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)13-12(8-21-22-13)11(14(23)24)6-7-20-15(25)26-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSHRSXVOWFKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C2=C(NN=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

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